molecular formula C15H10N2O3 B2538128 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde CAS No. 65439-88-5

1-(4-nitrophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B2538128
CAS No.: 65439-88-5
M. Wt: 266.256
InChI Key: WHHGIGBKDCWEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indole-3-carbaldehyde Scaffolds in Synthetic Chemistry and Biological Research

The indole-3-carbaldehyde framework is a cornerstone in heterocyclic chemistry and medicinal chemistry. researchgate.netresearchgate.net Its significance stems from the reactivity of the aldehyde group and the inherent biological relevance of the indole (B1671886) nucleus. nih.gov

In Synthetic Chemistry: The carbonyl group in indole-3-carbaldehyde is highly reactive, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netekb.eg This makes it a crucial intermediate for the synthesis of a diverse range of more complex heterocyclic compounds. researchgate.net Common reactions include:

Condensation Reactions: It reacts with various amine derivatives to form Schiff bases, hydrazones, semicarbazones, and thiosemicarbazones. researchgate.netcsic.es These reactions are fundamental for building larger molecular architectures.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to create new carbon-carbon double bonds.

Wittig Reaction: Conversion of the aldehyde to an alkene.

Reduction and Oxidation: The aldehyde can be reduced to an alcohol (indolyl-methanol) or oxidized to a carboxylic acid (indole-3-carboxylic acid), providing access to different classes of indole derivatives.

In Biological and Medicinal Research: The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Indole-3-carbaldehyde and its derivatives have been investigated for a wide spectrum of biological activities, including:

Antimicrobial and Antifungal researchgate.netderpharmachemica.com

Anticancer csic.esontosight.ai

Anti-inflammatory derpharmachemica.com

Antioxidant derpharmachemica.com

Antiviral researchgate.net

For instance, indole-3-carbaldehyde itself is a metabolite of the amino acid L-tryptophan produced by gut bacteria and acts as an agonist at the aryl hydrocarbon receptor, playing a role in intestinal immune function. wikipedia.org Its derivatives, such as thiosemicarbazones, have shown potent antioxidant and anticholinesterase activities. This broad range of activities underscores the importance of the indole-3-carbaldehyde scaffold as a starting point for drug discovery. derpharmachemica.com

Rationale for N-Substitution with a 4-Nitrophenyl Moiety in Indole Systems

The substitution at the nitrogen atom of the indole ring (N-arylation) is a common strategy in medicinal chemistry to modulate the properties of the parent molecule. nih.govnih.gov The choice of a 4-nitrophenyl group is deliberate and is based on the potent electronic and steric effects it imparts.

Electronic Effects: The 4-nitrophenyl group is strongly electron-withdrawing due to both inductive and resonance effects of the nitro (-NO2) group. numberanalytics.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring and, subsequently, from the indole nucleus through the N-C bond.

Resonance Effect: The nitro group can delocalize the lone pair of electrons from the indole nitrogen across the phenyl ring, further reducing electron density within the indole system. numberanalytics.com

This modification significantly alters the reactivity of the indole ring. While the indole core is typically electron-rich and prone to electrophilic attack (especially at the C3 position), the N-1 electron-withdrawing substituent deactivates the ring towards electrophiles but can activate it for other transformations, such as nucleophilic aromatic substitution on the nitrophenyl ring. numberanalytics.comresearchgate.net

Biological Implications: The introduction of an N-aryl moiety can enhance the biological activity of indole scaffolds. This can be attributed to several factors:

Increased Lipophilicity: The additional phenyl ring can increase the molecule's ability to cross cell membranes.

New Binding Interactions: The nitrophenyl group can engage in specific binding interactions, such as π-π stacking or hydrogen bonding, with biological targets like enzymes or receptors.

Modulation of Metabolism: Substitution at the indole nitrogen can block metabolic pathways that might otherwise inactivate the compound.

In essence, adding a 4-nitrophenyl group is a rational design choice to create new chemical entities with potentially enhanced or novel reactivity and biological profiles compared to the unsubstituted parent indole.

Current Research Landscape and Gaps for 1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde

The current academic research landscape for this compound appears to be limited. A survey of scientific literature indicates that the compound is primarily recognized as a chemical intermediate or a building block available from commercial suppliers rather than being the subject of extensive, dedicated studies.

What is Known:

Existence and Basic Properties: The compound is well-documented in chemical databases with a defined chemical structure, molecular formula, and CAS Registry Number.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₀N₂O₃
Molecular Weight 266.25 g/mol
CAS Number 65439-88-5

Synthetic Accessibility: Its existence implies that synthetic routes are established, likely involving the N-arylation of indole-3-carbaldehyde with a suitable 4-nitrophenyl source, a common transformation in organic chemistry. organic-chemistry.org For example, transition metal-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) are standard methods for forming such C-N bonds. nih.govorganic-chemistry.org

Identified Gaps in Research: There is a notable absence of published research focusing on several key areas for this specific molecule:

Detailed Synthesis and Optimization: While its synthesis is feasible, there is a lack of studies detailing optimized, high-yield synthetic methods or novel green chemistry approaches for its preparation.

Chemical Reactivity Studies: There is no significant body of work exploring the reactivity of the aldehyde group in this specific N-substituted context. The strong electron-withdrawing nature of the 4-nitrophenyl group would likely influence the reactivity of the formyl group, but this has not been systematically investigated.

Biological Screening and Activity: Despite the known biological potential of the indole-3-carbaldehyde scaffold, there is a clear gap in the literature regarding the screening of this compound for any specific biological activity (e.g., antimicrobial, anticancer, or anti-inflammatory properties).

Structural and Spectroscopic Analysis: While basic identification is possible, in-depth structural analysis, such as single-crystal X-ray diffraction, and comprehensive spectroscopic characterization are not readily available in peer-reviewed journals.

Scope and Objectives of Academic Research on this compound

Given the existing gaps, future academic research on this compound could be structured around several key objectives. The overarching scope would be to fully characterize this compound and explore its potential as a valuable chemical intermediate and a candidate for biological applications.

Primary Objectives:

To Develop and Optimize Synthetic Methodologies:

Investigate and compare different catalytic systems (e.g., copper- and palladium-based) for the N-arylation of indole-3-carbaldehyde to improve yield, reduce costs, and enhance sustainability. organic-chemistry.org

Explore transition-metal-free synthetic routes as an environmentally benign alternative. nih.gov

To Characterize its Physicochemical and Spectroscopic Properties:

Conduct a thorough analysis using modern spectroscopic techniques (NMR, IR, UV-Vis, Mass Spectrometry).

Attempt to grow single crystals and perform X-ray crystallographic analysis to determine its precise three-dimensional structure and intermolecular interactions.

To Explore its Synthetic Utility and Chemical Reactivity:

Systematically study the reactivity of the C3-aldehyde by performing a range of derivatization reactions (e.g., synthesis of Schiff bases, hydrazones, chalcones).

Investigate how the N-(4-nitrophenyl) group influences the outcomes of these reactions compared to unsubstituted indole-3-carbaldehyde.

To Conduct a Broad Biological Screening Program:

Evaluate the compound and its derivatives for a range of biological activities, leveraging the known potential of the indole scaffold.

Initial screening could target its efficacy as an anticancer, antimicrobial, anti-inflammatory, or antioxidant agent, which are common activities for this class of compounds. derpharmachemica.comontosight.ai

By pursuing these objectives, the academic community can fill the current knowledge void and potentially unlock the value of this compound as a versatile tool in organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-10-11-9-16(15-4-2-1-3-14(11)15)12-5-7-13(8-6-12)17(19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHGIGBKDCWEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 1 4 Nitrophenyl 1h Indole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group at C3

The aldehyde group at the C3 position is a key site for nucleophilic addition and condensation reactions, enabling the extension of the molecule and the formation of new carbon-carbon and carbon-nitrogen bonds.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl group of the carbaldehyde readily reacts with nitrogen-based nucleophiles to form imines and related compounds.

1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde undergoes condensation reactions with primary aromatic amines, such as aniline (B41778), in an ethanolic medium, often with a catalytic amount of acid, to yield the corresponding Schiff bases (imines). ijtsrd.comresearchgate.netinternationaljournalcorner.comresearchgate.netedu.krd Similarly, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazone. scirp.orgnih.gov These reactions typically proceed by refluxing the reactants, leading to the formation of a C=N double bond through the elimination of a water molecule.

Table 1: Synthesis of Imines and Hydrazones from this compound

NucleophileProductReaction Conditions
Aniline(E)-N-((1-(4-nitrophenyl)-1H-indol-3-yl)methylene)anilineEthanol, Acetic acid (catalyst), Reflux
Hydrazine Hydrate(1-(4-nitrophenyl)-1H-indol-3-yl)methaniminenamineEthanol, Reflux

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene (B1212753) compound. wikipedia.org this compound can undergo this reaction with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an efficient amino-bifunctional framework. acgpubs.orgnih.govresearchgate.netnih.govorganic-chemistry.orgresearchgate.net This reaction results in the formation of α,β-unsaturated compounds. acgpubs.orgnih.gov

Table 2: Knoevenagel Condensation Products of this compound

Active Methylene CompoundProductCatalyst
Malononitrile2-((1-(4-nitrophenyl)-1H-indol-3-yl)methylene)malononitrilePiperidine
Ethyl CyanoacetateEthyl 2-cyano-3-(1-(4-nitrophenyl)-1H-indol-3-yl)acrylatePiperidine

Reduction Reactions to Alcohols

The carbaldehyde group can be readily reduced to a primary alcohol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. mdma.chresearchgate.netmasterorganicchemistry.com The reaction converts the carbonyl group into a hydroxyl group, yielding (1-(4-nitrophenyl)-1H-indol-3-yl)methanol. rsc.orgresearchgate.net This product is a key intermediate for the synthesis of other indole (B1671886) derivatives. rsc.orgresearchgate.net

Reactions with Carbon-Containing Nucleophiles (e.g., Aldol Condensations)

Aldol-type condensation reactions, specifically the Claisen-Schmidt condensation, can be carried out between this compound and a ketone, such as acetophenone, in the presence of a base like sodium hydroxide. wikipedia.orgresearchgate.nettaylorandfrancis.comresearchgate.netjocpr.com This reaction leads to the formation of an α,β-unsaturated ketone, commonly known as a chalcone. These indole-chalcone derivatives are of interest for their potential biological activities.

Reactions Involving the Indole Nitrogen (N1) and its Substituents

The indole nitrogen and the attached 4-nitrophenyl group also participate in various chemical transformations.

The indole nitrogen in this compound can undergo N-alkylation reactions. For instance, treatment with an alkyl halide, such as methyl iodide, in the presence of a base like anhydrous potassium carbonate in a suitable solvent mixture (e.g., acetonitrile (B52724) and DMF) can introduce an alkyl group at the N1 position. mdpi.com

The 4-nitrophenyl group is susceptible to reduction. The nitro group can be selectively reduced to an amino group using various reducing agents, such as sodium borohydride in the presence of a transition metal catalyst, or other methods like catalytic hydrogenation. commonorganicchemistry.comjsynthchem.comorganic-chemistry.orgresearchgate.netunimi.itjsynthchem.comstackexchange.com This transformation yields the corresponding 1-(4-aminophenyl)-1H-indole-3-carbaldehyde, which can be a precursor for further derivatization.

Modification of the N-Aryl Moiety via Electrophilic Aromatic Substitution

The 1-(4-nitrophenyl) substituent is a key feature of the title molecule, influencing the electronic properties of the indole ring and offering a site for further chemical modification. The strong electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position (C2' and C6') relative to the indole nitrogen. However, the primary and most synthetically useful transformation of the nitro group is its reduction to an aniline derivative.

This reduction can be readily achieved using various standard reducing agents, such as iron powder in the presence of an acid like ammonium (B1175870) chloride. The resulting amino group is a versatile handle for a wide array of subsequent reactions. As an activating, ortho-, para-directing group, it facilitates electrophilic substitution on the N-aryl ring, allowing for the introduction of halogens, acyl groups, and other functionalities. Furthermore, the aniline derivative can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents.

Table 1: Representative Transformations of the N-Aryl Moiety

Starting Material Reagents and Conditions Product Reaction Type
1-(4-Nitrophenyl)-1H-indole Fe powder, NH₄Cl, H₂O, 80 °C, 4 h 4-(1H-Indol-1-yl)aniline Nitro Reduction
4-(1H-Indol-1-yl)aniline 1. NaNO₂, HCl, 0-5 °C; 2. CuBr 1-(4-Bromophenyl)-1H-indole Sandmeyer Reaction

Cleavage or Transformation of the N-Aryl Bond

The bond connecting the indole nitrogen to the 4-nitrophenyl group, while generally stable, can be cleaved under specific reductive or oxidative conditions. Reductive cleavage of aryl C-N bonds can be challenging but has been achieved in related systems. For instance, methods for the reductive cleavage of inert aryl C-O bonds using potent reducing systems like LiAlH₄/KOtBu suggest that similar strategies could be adapted for C-N bond scission, potentially yielding the parent indole-3-carbaldehyde. unifi.it More directly relevant, reductive activation of N-arylindoles using silylboronic complexes has been shown to trigger an endocyclic C-N bond cleavage, leading to ring-opened silylated styrenes. cambridge.org

Conversely, oxidative cleavage of the C(aryl)-N bond in N-aryl amides has been demonstrated using hypervalent iodine reagents like IBX under mild conditions. youtube.com Such an approach could potentially be applied to this compound, offering a metal-free method for de-arylation. These transformations, while not commonplace, provide pathways to either recover the core indole scaffold or to generate ring-opened products for further synthetic elaboration.

Directed C-H Functionalization Strategies of the Indole Nucleus

Direct C-H functionalization is a powerful, atom-economical strategy for modifying the indole core. While the inherent reactivity of the indole ring often favors functionalization at the C2 and C3 positions, the presence of substituents at these positions, such as the C3-carbaldehyde, allows for the exploration of regioselective functionalization at the less accessible C4 and C7 positions on the benzenoid ring. thieme-connect.com

Palladium-Catalyzed C-H Arylation at Indole C4 and C7 Positions

Palladium catalysis has been instrumental in developing methods for the direct arylation of the indole benzenoid ring.

C4-Arylation: The formyl group at the C3 position can act as a directing group to facilitate C-H activation at the C4 position. Research has demonstrated that Pd(II)-catalyzed C-H arylation of 1H-indole-3-carbaldehyde with aryl iodides can proceed efficiently. nih.govnih.gov The reaction typically employs a palladium catalyst such as Pd(OAc)₂, an oxidant like AgOAc, and an acid additive (e.g., TFA) in a suitable solvent. nih.gov This methodology provides a direct route to 4-aryl-1-(4-nitrophenyl)-1H-indole-3-carbaldehydes.

C7-Arylation: Directing C-H functionalization to the C7 position is more challenging due to the steric hindrance and the geometric constraints of forming the required metallacycle intermediate. figshare.com Success in C7-arylation typically necessitates the installation of a specific directing group on the indole nitrogen. acs.orgresearchgate.net While the existing 1-(4-nitrophenyl) group is not a classical directing group for this purpose, strategies often involve N-directing groups like phosphinoyl or pyridyl moieties that can be installed and later removed. acs.orgchemrxiv.org Therefore, C7-arylation of the title compound would likely require a multi-step sequence involving modification at the indole nitrogen.

Table 2: Conditions for Palladium-Catalyzed C-H Arylation of Indole-3-carbaldehyde Scaffolds

Position Catalyst System Aryl Source Key Conditions Product Type Ref
C4 Pd(OAc)₂, AgOAc, TFA Aryl Iodide HFIP, 65-120 °C 4-Aryl-1H-indole-3-carbaldehyde nih.gov

Other Metal-Catalyzed C-H Functionalization Methods

Beyond palladium, other transition metals, notably rhodium and iridium, have been employed for the C-H functionalization of indoles. Rhodium(III) catalysts, in particular, have shown remarkable efficacy and selectivity. nih.gov For instance, Rh(III)-catalyzed C-H activation at the C4-position of indoles has been achieved using a weakly coordinating trifluoroacetyl group on the indole nitrogen as a directing group, leading to hydroarylation or oxidative Heck-type reactions. researchgate.net Similarly, iridium-catalyzed C-H borylation can introduce a versatile boronic ester group at various positions on the indole ring, which can then be used in subsequent cross-coupling reactions. semanticscholar.org These methods offer complementary reactivity to palladium-catalyzed processes and expand the toolbox for the selective modification of the this compound scaffold.

Cycloaddition Reactions Leading to Fused Heterocyclic Systems (e.g., Click Chemistry)

The indole nucleus can participate as a dienophile or a dipolarophile in various cycloaddition reactions to construct fused heterocyclic systems. The C2-C3 double bond of the indole is the most reactive component in these transformations.

Diels-Alder Reactions: While indoles are electron-rich and typically undergo inverse electron-demand Diels-Alder reactions, they can participate in normal electron-demand reactions with electron-rich dienes under specific conditions, often requiring photocatalysis or the presence of a strong electron-withdrawing group on the indole. nih.gov The C3-carbaldehyde group on the target molecule enhances its dienophilic character, potentially facilitating [4+2] cycloadditions to form tetrahydrocarbazole derivatives.

1,3-Dipolar Cycloadditions and Click Chemistry: The concept of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust method for constructing complex molecules. researchgate.net To apply this to this compound, the molecule would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. The C3-carbaldehyde is a convenient starting point for such modifications. For example, it can be converted to an alcohol via reduction, followed by conversion to an azide, or it could be transformed into an alkyne via a Wittig-type reaction followed by further steps. These derivatives could then react with complementary alkynes or azides to form triazole-linked indole conjugates, a powerful strategy for drug discovery and materials science. rsc.org

Rearrangement Reactions of Functionalized Derivatives

Functionalized derivatives of this compound can undergo various skeletal rearrangements, often catalyzed by acid or transition metals, to yield structurally diverse isomers.

One notable transformation is the Plancher rearrangement . This acid-catalyzed reaction typically involves the migration of a substituent from the C3 position to the C2 position of the indole ring via a 3,3-disubstituted indolenine intermediate. cambridge.orgnih.gov For example, if a derivative of the title compound were to be arylated at the C4 position and then subjected to conditions that form a C3-spirocyclic intermediate, a Plancher-type rearrangement could potentially lead to a rearranged carbazole (B46965) skeleton.

Another relevant rearrangement is the domino C4-arylation/3,2-carbonyl migration . In certain palladium-catalyzed C-H functionalization reactions of 3-acetylindoles, the initial C4-arylation product can undergo a subsequent Friedel-Crafts-type acyl migration from the C3 to the C2 position. nih.gov This provides a direct route to 2,4-disubstituted indole derivatives from a C3-functionalized precursor. While demonstrated for an acetyl group, similar reactivity could be envisioned for the carbaldehyde group of the title compound under specific catalytic conditions. These rearrangement pathways highlight the potential for complex molecular architectures to be accessed from relatively simple indole precursors.

Spectroscopic and Structural Characterization of 1 4 Nitrophenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucida­tion

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde, ¹H NMR data has been reported, providing confirmation of its structural integrity. researchgate.net The spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 200 MHz. researchgate.net The aldehyde proton characteristically appears as a singlet at a downfield chemical shift of 10.09 ppm. researchgate.net The protons of the indole (B1671886) and nitrophenyl rings resonate in the aromatic region, with multiplets observed at 8.78 ppm (1H), 8.49 ppm (2H), 8.25 ppm (1H), 8.05 ppm (2H), 7.73 ppm (1H), and 7.42 ppm (2H). researchgate.net The specific assignments correspond to the protons on the indole scaffold and the attached nitrophenyl group, confirming the connectivity of the molecule. researchgate.net

Efforts to obtain a ¹³C NMR spectrum for this compound were unsuccessful due to its very low solubility in common deuterated solvents, precluding analysis by this method. researchgate.net

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
10.09s (singlet)1HAldehyde H (CHO)
8.78m (multiplet)1HAromatic H
8.49m (multiplet)2HAromatic H
8.25m (multiplet)1HAromatic H
8.05m (multiplet)2HAromatic H
7.73m (multiplet)1HAromatic H
7.42m (multiplet)2HAromatic H

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. While specific experimental IR data for this compound is not available in the reviewed literature, a theoretical spectrum would be expected to show characteristic absorption bands. These would include a strong carbonyl (C=O) stretch for the aldehyde group, typically around 1650-1700 cm⁻¹, C-H stretching vibrations for the aromatic rings, and characteristic stretches for the nitro group (NO₂) around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing structural clues through its fragmentation pattern. Specific mass spectrometry data for this compound has not been detailed in the available scientific literature. An analysis would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 266.25 g/mol .

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which serves to verify its empirical and molecular formula. Specific experimental results from the elemental analysis of this compound are not present in the reviewed literature. The theoretical elemental composition, calculated from its molecular formula C₁₅H₁₀N₂O₃, is provided below.

ElementSymbolTheoretical Mass Percentage (%)
CarbonC67.67
HydrogenH3.79
NitrogenN10.52
OxygenO18.02

Theoretical and Computational Chemistry Studies on 1 4 Nitrophenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No published studies were found that performed DFT calculations specifically on 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde to analyze its electronic structure.

Geometry Optimization and Conformational Analysis

There is no available literature detailing the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the resulting HOMO-LUMO energy gap for this compound have not been reported in scientific literature. FMO theory is a common approach to understanding chemical reactivity, focusing on the interaction between the HOMO (nucleophilic character) and LUMO (electrophilic character) of molecules. numberanalytics.comyoutube.comyoutube.com

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis, which is used to investigate charge delocalization, hyperconjugative interactions, and the stability of molecules, has not been specifically published for this compound.

Charge Density Distribution and Electron Transfer Characteristics

There are no dedicated studies on the charge density distribution, molecular electrostatic potential (MEP) maps, or electron transfer characteristics for this compound.

Quantum Chemical Calculations for Mechanistic Insights into Reactions

While 1H-indole-3-carbaldehyde and its derivatives are known to be important precursors in the synthesis of various heterocyclic compounds, researchgate.net no specific quantum chemical calculations detailing the mechanisms of reactions involving this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR studies are frequently performed on various classes of indole (B1671886) derivatives to correlate their chemical structures with biological activities. nih.govjocpr.comijpsi.orgnih.gov However, no QSAR models have been specifically developed or published for a series of derivatives based on the this compound scaffold.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed information on conformational changes, molecular flexibility, and the stability of intermolecular interactions. For a molecule like this compound, MD simulations can offer insights into the rotational freedom around the N-C bond connecting the indole and nitrophenyl rings, the orientation of the carbaldehyde group, and how the molecule interacts with its environment, such as a solvent or a biological receptor.

While specific MD simulation studies on this compound are not extensively documented in the literature, the application of this technique to structurally related nitrophenyl-substituted indole derivatives highlights its utility. For instance, in studies of N-tosyl-indole hybrid thiosemicarbazones bearing a nitrophenyl group, MD simulations have been employed to understand the stability of these molecules when bound to a protein active site. nih.gov A typical simulation runs for a significant period, such as 200 nanoseconds, to allow the system to reach equilibrium and to sample a wide range of conformations. nih.gov

During the simulation, key parameters are monitored to assess stability and interactions. The root-mean-square deviation (RMSD) of the molecule's atoms is calculated to quantify its conformational stability over time. A stable RMSD plot suggests that the molecule maintains a consistent conformation. The root-mean-square fluctuation (RMSF) of individual atoms or functional groups can reveal which parts of the molecule are more flexible.

In a hypothetical MD simulation of this compound, one could expect to analyze the dihedral angle between the indole and nitrophenyl rings to understand their preferred orientation. The simulation would also reveal the nature and duration of non-covalent interactions, such as hydrogen bonds and π-π stacking, with surrounding molecules. This information is crucial for understanding how the molecule behaves in a condensed phase and how it might interact with other molecules in a chemical or biological system.

Table 1: Representative Parameters from a Molecular Dynamics Simulation

ParameterDescriptionTypical Observation for Aromatic Heterocycles
RMSD Root-Mean-Square DeviationA plateau in the RMSD value over time indicates that the system has reached equilibrium and the molecule is conformationally stable.
RMSF Root-Mean-Square FluctuationHigher RMSF values for terminal groups (like the carbaldehyde and nitro groups) would indicate greater flexibility compared to the rigid indole ring.
Dihedral Angle Torsional angle between the indole and nitrophenyl ringsAnalysis would reveal the most populated rotational conformers, indicating the lowest energy orientations of the two ring systems.
Interaction Energy Calculation of non-bonded interaction energiesProvides quantitative data on the strength of interactions with solvent molecules or other components of the simulated system.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule of interest) dominates the electron density of the surrounding pro-crystal. The resulting surface provides a unique picture of the molecule's shape and its close contacts with neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide valuable insights into the packing of the molecules in the solid state and the nature of the forces holding the crystal together. The analysis generates several graphical representations, including the dnorm surface, which highlights intermolecular contacts shorter than the van der Waals radii, and 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts.

The 2D fingerprint plots quantify the percentage contribution of each type of interaction to the total Hirshfeld surface. For a molecule like this, the dominant interactions would likely be O···H/H···O contacts, arising from interactions involving the nitro and carbaldehyde oxygen atoms with hydrogen atoms on neighboring molecules. rsc.org H···H contacts are also expected to be a major contributor, representing the interactions between the numerous hydrogen atoms on the molecular surface. nih.govresearchgate.net Other significant interactions would include C···H/H···C contacts, indicative of C-H···π interactions, and potentially N···H/H···N and C···O/O···C contacts. researchgate.netelsevierpure.com

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Nitro-Aromatic Compounds

Contact TypePercentage Contribution (%)Description
H···H ~35-45%Represents contacts between hydrogen atoms on adjacent molecules. nih.govresearchgate.net
O···H / H···O ~20-45%Corresponds to hydrogen bonding and other close contacts involving oxygen and hydrogen atoms. rsc.orgresearchgate.net
C···H / H···C ~10-25%Indicates C-H···π interactions and other van der Waals contacts between carbon and hydrogen atoms. nih.govresearchgate.net
N···H / H···N ~4-12%Relates to interactions involving the nitrogen atoms of the indole and nitro groups with hydrogen atoms. researchgate.netelsevierpure.com
C···C < 5%Suggests the presence of π-π stacking interactions between aromatic rings.
O···C / C···O < 5%Contacts between oxygen and carbon atoms.
O···N / N···O < 5%Interactions between the oxygen and nitrogen atoms of the nitro groups on neighboring molecules.

This analysis is crucial for understanding the supramolecular chemistry of this compound, providing a detailed breakdown of the forces that govern its crystal structure and influencing its physical properties such as melting point and solubility.

Advanced Applications of 1 4 Nitrophenyl 1h Indole 3 Carbaldehyde and Its Functionalized Derivatives

Development as Precursors for Complex Heterocyclic Systems

1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde serves as a pivotal starting material for the synthesis of a wide array of complex heterocyclic systems. The aldehyde functional group is highly reactive and readily participates in condensation and cycloaddition reactions. researchgate.net Its utility is particularly prominent in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single, efficient step. researchgate.netnih.goverciyes.edu.tr

The reactivity of the aldehyde group enables its use in reactions such as the Biginelli reaction to form dihydropyrimidinones, which are a class of compounds with significant therapeutic properties. ijpsjournal.com For instance, by reacting with an appropriate aryl amine and a β-ketoester, the indole-3-carbaldehyde moiety can be incorporated into complex pyrimidine-based structures. Similarly, it can be used to synthesize pyrrole (B145914) derivatives through one-pot sequential MCRs. rsc.org

Furthermore, the indole-3-carbaldehyde framework is a precursor for various fused heterocyclic systems. Reactions with compounds containing multiple nucleophilic sites, such as 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols, can lead to the formation of novel, complex fused systems like 1,2,4-triazolo[5′,1′:2,3] ijpsjournal.comnih.govthiazino[6,5-b]indoles. researchgate.net The presence of the N-(4-nitrophenyl) group can influence the reaction pathways and the electronic properties of the resulting heterocyclic products.

Scaffold for the Design of Novel Organic Molecules

The rigid, bicyclic structure of the indole (B1671886) ring in this compound provides an excellent scaffold for the design and synthesis of novel organic molecules. ekb.eg As a foundational structure, it allows for systematic modification at several key positions to generate libraries of compounds with diverse functionalities and potential biological activities.

The primary points of functionalization are:

The C-3 Aldehyde Group: This group can be transformed into a vast range of other functionalities. For example, condensation with amines or hydrazines yields Schiff bases and hydrazones, respectively. nih.gov These derivatives are not only stable compounds but also serve as intermediates for further molecular hybridization, linking the indole scaffold to other moieties like pyrazoles. researchgate.net

The N-1 Nitrophenyl Group: The nitro group on the phenyl ring can be reduced to an amine, which can then undergo a variety of subsequent reactions, such as diazotization or acylation. This allows for the attachment of other molecular fragments, extending the complexity and functionality of the parent scaffold.

The Indole Ring: While less common, electrophilic substitution can occur on the benzene (B151609) portion of the indole scaffold, allowing for further tuning of the molecule's properties.

This strategic functionalization enables the use of the this compound scaffold to build molecules tailored for specific applications, including those with potential antitumor or antimicrobial properties. ekb.egresearchgate.net

Potential Applications in Materials Science (e.g., Organic Electronics, Optoelectronic Materials)

Derivatives of this compound are promising candidates for applications in materials science, particularly in the field of organic electronics and nonlinear optics (NLO). This potential stems from the molecule's electronic structure, which features a π-conjugated system extending from the electron-rich indole ring to the electron-withdrawing nitrophenyl group.

This donor-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT), a key characteristic for materials with significant NLO properties. nih.gov NLO materials are crucial for technologies such as optical signal processing and photonics. The conversion of the aldehyde group into Schiff bases or thiosemicarbazones can further enhance these properties by extending the π-conjugation and modulating the ICT characteristics. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO activity of such molecules by calculating parameters like the HOMO-LUMO energy gap and hyperpolarizability. A smaller energy gap and high hyperpolarizability values are indicative of promising NLO properties. nih.gov The tunability of the indole scaffold allows for the rational design of new organic chromophores with optimized NLO responses for use in advanced optoelectronic devices.

Chemosensing Applications (e.g., for Metal Ions)

The indole framework is an excellent fluorophore, and its derivatives have been extensively developed as chemosensors for the detection of various analytes, including metal ions and anions. researchgate.netdntb.gov.ua this compound is a valuable precursor for creating such sensors.

The typical design strategy involves a one-step condensation reaction of the aldehyde with a suitable receptor molecule (e.g., a hydrazine (B178648) or an amine) to form a Schiff base or hydrazone derivative. acs.org This derivative acts as a sensor, comprising a binding site for the target ion and a signaling unit (the indole moiety). Upon binding of a specific metal ion, the electronic properties of the sensor molecule are perturbed, leading to a discernible change in its optical properties, such as a "turn-on" or "turn-off" of fluorescence or a distinct color change (colorimetric response). researchgate.netnih.gov

Indole-based sensors have shown high sensitivity and selectivity for a range of metal ions, including Fe³⁺, Zn²⁺, Al³⁺, Hg²⁺, and Cu²⁺. researchgate.netnih.gov The selectivity is determined by the nature of the binding pocket created from the aldehyde derivatization. These sensors are valuable for environmental monitoring and biological imaging due to their rapid response and potential for use in aqueous media. researchgate.net

Table 1: Examples of Indole-Carboxaldehyde-Based Chemosensors

Sensor Derivative Type Target Ion(s) Sensing Mechanism Observable Change
Hydrazone (with 2,4-dinitrophenyl hydrazine) F⁻, CN⁻ Deprotonation / H-bonding Colorimetric (Naked-eye color change)
Schiff Base (with various amines) Fe³⁺, Zn²⁺, Al³⁺ Chelation / Coordination Fluorescence Enhancement ("Turn-on")
Hydrazide Cu²⁺ Chelation Colorimetric and/or Fluorescence Quenching
Thiosemicarbazone Hg²⁺ Coordination Fluorescence or Colorimetric Shift

Ligand Design in Coordination Chemistry

The functionalization of this compound provides a straightforward route to versatile ligands for coordination chemistry. The most common approach is the synthesis of Schiff bases via condensation of the aldehyde with primary amines. nih.gov The resulting imine (-C=N-) nitrogen atom, along with other potential donor atoms within the ligand structure (such as the indole nitrogen or other functional groups on the amine precursor), can coordinate to metal centers.

Schiff bases derived from indole-3-carboxaldehyde (B46971) can act as bidentate or polydentate ligands, forming stable complexes with a variety of transition metals like Cu(II) and Fe(III). nveo.org These metal complexes are of significant interest for several reasons:

Catalysis: The coordinated metal ion can act as a catalytic center. For example, metal complexes of indole-derived Schiff bases have been studied for their ability to mimic the activity of enzymes like catecholase oxidase. nveo.org

Modulation of Properties: Coordination to a metal ion dramatically alters the electronic and photophysical properties of the ligand, which can be exploited in the design of molecular switches or sensors.

Biological Applications: Metal complexes often exhibit enhanced biological activity compared to the free ligands. Indole-Schiff base complexes have been investigated for their antimicrobial and antitumor properties. nveo.org

The N-(4-nitrophenyl) group in the parent aldehyde influences the electronic properties of the resulting ligand, thereby affecting the stability, structure, and reactivity of its metal complexes.

Biological Activity Investigations in Vitro of 1 4 Nitrophenyl 1h Indole 3 Carbaldehyde and Its Analogues

Antimicrobial Properties (e.g., Antibacterial, Antifungal Activity)

The antimicrobial potential of indole-3-carbaldehyde derivatives has been a subject of several studies. While specific data for 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde is limited, research on analogous structures provides valuable insights. For instance, a study on indole-3-carbaldehyde semicarbazone derivatives, including a 4-nitro substituted analogue, 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide, reported its antibacterial activity. However, this particular analogue was found to be relatively less active against the tested bacterial strains compared to other derivatives in the same study. csic.es

Other studies on various indole (B1671886) derivatives have demonstrated a broad spectrum of antimicrobial activities. For example, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown promising efficacy against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125-50 µg/mL. nih.gov Similarly, a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones exhibited a broad spectrum of activity with MIC values of 6.25-100 µg/mL against tested microorganisms. researchgate.net

These findings suggest that while the indole-3-carbaldehyde core is a viable starting point for antimicrobial drug discovery, the nature and position of substituents play a crucial role in determining the potency and spectrum of activity. Further specific testing of this compound is necessary to fully elucidate its antimicrobial profile.

Anticancer / Antiproliferative Activities against Cancer Cell Lines

For example, N-substituted indole-3-carbaldehyde derivatives and their corresponding indolylchalcones have been synthesized and evaluated for their antitumor activity. researchgate.net Research on other indole derivatives has shown significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2). The IC50 values for some of these derivatives were found to be in the low micromolar range. researchgate.netrsc.org

The mechanism of action for many of these anticancer indole derivatives involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov Given the established anticancer potential of the indole scaffold, it is plausible that this compound may also possess antiproliferative properties, a hypothesis that warrants direct experimental validation.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition, Phosphodiesterase Inhibition)

The ability of indole derivatives to inhibit specific enzymes is a key area of investigation for the development of targeted therapies. While specific enzyme inhibition data for this compound is scarce, related compounds have shown inhibitory activity against enzymes like urease and cholinesterases.

A study on N-substituted indole-3-carbaldehyde oxime derivatives identified potent urease inhibitors, which could be relevant for treating Helicobacter pylori infections. mdpi.com Another study on indole-3-carboxyaldehyde thiosemicarbazone derivatives investigated their anticholinesterase properties, which are relevant to Alzheimer's disease.

The potential for tyrosinase and phosphodiesterase inhibition by this compound remains an open area for research. Given the structural diversity and broad biological activity of indole derivatives, it is conceivable that this compound could interact with various enzymatic targets.

Antioxidant Potential (e.g., Free Radical Scavenging Assays)

Several studies have highlighted the antioxidant properties of indole-3-carbaldehyde and its analogues. These compounds can scavenge free radicals, which are implicated in a variety of disease processes, including cancer and neurodegenerative disorders.

A study on novel indole-3-carboxaldehyde (B46971) analogues conjugated with different aryl amines demonstrated their potential as antioxidants using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and an inhibition of microsomal lipid peroxidation (LPO) assay. derpharmachemica.com The results indicated that the antioxidant activity was significantly influenced by the nature of the aryl amine substituent. Another study on indole-3-carboxyaldehyde thiosemicarbazone derivatives also reported their antioxidant properties based on DPPH, ABTS, and CUPRAC assays.

These findings suggest that the indole-3-carbaldehyde scaffold is a promising platform for developing new antioxidant agents. The presence of the 4-nitrophenyl group in this compound would likely modulate its antioxidant capacity, and specific assays are needed to quantify this effect.

Neuroprotective Effects

The neuroprotective potential of indole-based compounds is an expanding area of research, with several derivatives showing promise in preclinical models of neurodegenerative diseases. While direct evidence for the neuroprotective effects of this compound is not available, studies on related compounds like indole-3-carbinol (B1674136) and its derivatives have demonstrated significant neuroprotective activity. nih.govnih.gov

These compounds have been shown to protect neuronal cells, such as the human neuroblastoma SH-SY5Y cell line, from oxidative stress-induced damage. nih.govnih.gov The mechanisms underlying these neuroprotective effects often involve the modulation of cellular antioxidant responses and the restoration of protein homeostasis. nih.gov Given the antioxidant potential of the indole-3-carbaldehyde scaffold, it is plausible that this compound could also exert neuroprotective effects, a possibility that awaits experimental confirmation.

DNA Cleavage Activity

The interaction of small molecules with DNA is a critical aspect of their potential as therapeutic agents, particularly in the context of anticancer drugs. Some indole derivatives have been shown to interact with and, in some cases, cleave DNA.

While there is no specific information on the DNA cleavage activity of this compound, studies on metal complexes of Schiff bases derived from indole-3-carbaldehyde have demonstrated DNA cleavage capabilities. nih.gov These studies typically use plasmid DNA, such as pBR322, to assess the cleavage efficiency. nih.govnih.govcaltech.edu The ability of a compound to cleave DNA can be indicative of its potential as a genotoxic agent or an anticancer drug. Further investigation is required to determine if this compound interacts with and/or cleaves DNA.

Receptor or Target Protein Binding Affinity Studies

The biological activity of a compound is often mediated by its binding to specific receptors or target proteins. For indole derivatives, a wide range of protein targets have been identified, contributing to their diverse pharmacological profiles.

While specific receptor binding affinity studies for this compound are not documented in the reviewed literature, research on other indole derivatives has shown binding to various receptors and enzymes. For instance, some indole derivatives have been investigated as COX-2 selective enzyme inhibitors, with receptor docking studies used to understand their binding modes. In the context of cancer, the protein NEDD4-1 has been identified as a target for indole-3-carbinol, leading to an antiproliferative response in melanoma cells. nih.gov

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogues.

Structure-Activity Relationship (SAR) Analysis of Functionalized Analogues

The therapeutic potential of the this compound scaffold is intrinsically linked to its structural features. Modifications to the indole core, the N-1 substituted nitrophenyl ring, and the C-3 carbaldehyde group have been shown to significantly influence the in vitro biological activities of its analogues. This structure-activity relationship (SAR) analysis delineates the key structural determinants for activity, drawing from various studies on related indole-3-carbaldehyde derivatives.

Influence of Substituents on the Indole Ring:

The indole nucleus serves as a crucial pharmacophore, and its substitution pattern plays a pivotal role in modulating biological efficacy. Studies on related indole derivatives have demonstrated that both the position and the electronic nature of substituents can impact activity. For instance, in a series of indolyl-methylidene phenylsulfonylhydrazones evaluated for anti-breast cancer activity, specific substituents on the indole ring were found to be critical for enhanced cytotoxicity. mdpi.com

Key observations include:

5-Position Substitution: The introduction of a methoxy (B1213986) (-OCH₃) or a chloro (-Cl) group at the 5-position of the indole ring has been associated with a significant increase in cytotoxic activity. mdpi.com The 5-methoxy group, being an electron-donating group, and the 5-chloro group, an electron-withdrawing group, suggest that both electronic and steric factors at this position can be manipulated to enhance potency.

N1-Position Substitution: Acetylation of the indole nitrogen (N-1 position) has also been identified as a contributor to enhanced cytotoxic activity and ligand efficiency in certain series of indole derivatives. mdpi.com Conversely, in studies on the antioxidant properties of indole-3-carboxaldehyde analogues, N-acylation led to a negligible effect, indicating that the impact of N1-substitution is highly dependent on the specific biological target. derpharmachemica.com

Modification on Indole Core Observed Effect on Biological Activity
5-Methoxy (-OCH₃) substitutionEnhanced cytotoxic activity mdpi.com
5-Chloro (-Cl) substitutionEnhanced cytotoxic activity mdpi.com
N1-Acetyl (-COCH₃) substitutionIncreased cytotoxic activity mdpi.com
N1-Acyl substitutionNegligible antioxidant activity derpharmachemica.com

Influence of the N-1-Aryl Substituent:

The nature and substitution pattern of the aryl group at the N-1 position of the indole ring are critical determinants of biological activity. The parent compound features a 4-nitrophenyl group, which is a strong electron-withdrawing moiety.

SAR studies on related N-aryl indole-3-carboxaldehyde analogues in the context of antioxidant activity have revealed important trends:

Electron-Donating vs. Electron-Withdrawing Groups: In a comparative study, an analogue bearing a methoxy group (an electron-donating group) on a phenolic moiety attached to the indole scaffold showed dominant antioxidant activity. derpharmachemica.com In contrast, an analogue with a nitro group (an electron-withdrawing group) at the same position exhibited slightly less activity. derpharmachemica.com This suggests that for antioxidant purposes, electron-donating substituents on the N-1-phenyl ring might be more favorable than electron-withdrawing ones.

Presence of the Aryl Group: The coupling of aryl amines to the indole scaffold has been shown to be a crucial feature for significant antioxidant activity, enhancing it compared to the unsubstituted indole N-H or simple N-acylated analogues. derpharmachemica.com This underscores the importance of the N-aryl moiety for this particular biological effect.

Modification on N-1-Aryl Group Observed Effect on Antioxidant Activity
Methoxy group (electron-donating)Dominant activity derpharmachemica.com
Nitro group (electron-withdrawing)Slightly lower activity than methoxy analogue derpharmachemica.com
Presence of an aryl amine linkageSignificant enhancement of activity derpharmachemica.com

Influence of Modifications at the C-3 Carbaldehyde Group:

The aldehyde functional group at the C-3 position is a versatile handle for chemical modification, and its transformation into other functional groups has profound effects on biological activity.

Formation of Schiff Bases and Hydrazones: The condensation of the C-3 carbaldehyde with various amines, hydrazides, and related compounds to form Schiff bases (imines), hydrazones, oximes, and thiosemicarbazones is a common strategy to generate diverse analogues.

A Schiff base derivative, N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine, exhibited maximum activity against both bacterial and fungal cultures in one study. researchgate.net

Indole-based sulfonylhydrazones have shown promise as potent and selective anti-breast cancer agents. mdpi.com

N-substituted indole-3-carbaldehyde oxime derivatives have been identified as potent urease inhibitors. mdpi.com

Indole-3-carboxyaldehyde thiosemicarbazone derivatives have been investigated for their antioxidant and anticholinesterase activities. scirp.org

These findings collectively indicate that converting the aldehyde into a larger, more complex moiety through C-N bond formation is a viable strategy for discovering potent and selective agents for various therapeutic targets. The specific nature of the amine or hydrazine (B178648) component used for condensation introduces new points of diversity that can be fine-tuned to optimize interactions with a biological target.

Modification at C-3 Carbaldehyde Resulting Biological Activity Profile
Conversion to Schiff baseAntibacterial and antifungal activity researchgate.net
Conversion to SulfonylhydrazoneAnti-breast cancer activity mdpi.com
Conversion to OximeUrease inhibitory activity mdpi.com
Conversion to ThiosemicarbazoneAntioxidant and anticholinesterase activity scirp.org

Future Directions and Research Challenges

The scaffold of 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde presents a compelling starting point for further chemical and biological exploration. The convergence of the electron-withdrawing nitrophenyl group at the N1 position and the reactive carbaldehyde at the C3 position offers a unique electronic and steric profile. Future research is poised to capitalize on these features, addressing current challenges in synthesis, derivatization, and the elucidation of its biological potential.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde, and what key reagents are involved?

The synthesis typically involves functionalization at the indole N1 position. A general approach includes:

  • Step 1 : Alkylation of indole-3-carbaldehyde with 4-nitrobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Critical Reagents : Sodium triacetoxyborohydride (for reductive amination in related analogs) and dichloroethane as a solvent .
  • Validation : Confirmation via ¹H/¹³C NMR to verify nitro group positioning and aldehyde functionality .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :
  • HPLC/GC-MS : Quantify purity (>95% typical for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
  • Spectroscopy :
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹).
  • NMR : Diagnostic signals include the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons of the 4-nitrophenyl group (δ 8.2–8.4 ppm) .

Q. What experimental precautions are necessary when handling this compound?

  • Stability : Protect from light (nitro groups are photolabile) and moisture. Store at –20°C under inert gas.
  • Safety : Use PPE (gloves, goggles) due to potential mutagenicity of nitroaromatics. Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structural determination?

  • Software Tools : Use SHELXL for refinement of disordered regions by partitioning occupancy or applying restraints .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis .
  • Case Study : For analogs like 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, anisotropic displacement parameters were refined iteratively to resolve thermal motion artifacts .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Aldehyde Protection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) to prevent side reactions.
  • Catalytic Systems : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for coupling with boronic acids.
  • Challenges : The nitro group may deactivate the indole ring; electron-deficient aryl halides (e.g., 4-bromonitrobenzene) require higher catalyst loading .

Q. How does the nitro group influence biological activity in structure-activity relationship (SAR) studies?

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially improving binding to target enzymes (e.g., antimicrobial targets like 1-deoxy-D-xylulose-5-phosphate synthase) .
  • Case Study : Derivatives with 4-nitrophenyl substituents showed enhanced antimicrobial activity against E. coli and C. albicans compared to non-nitrated analogs .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 3N2A for antimicrobial enzymes).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions include hydrogen bonding between the aldehyde and active-site residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic data and computational predictions?

  • Root Causes :
  • Tautomerism : The aldehyde may exist in equilibrium with enol forms, altering NMR signals.
  • Solvent Effects : Simulated spectra (e.g., via Gaussian ) often assume gas-phase conditions; compare with experimental data in matching solvents (e.g., DMSO-d₆).
    • Resolution : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Methodological Tables

Table 1 : Key Crystallographic Data for Structural Analogs

CompoundSpace GroupR FactorRefinement SoftwareReference
1-(2-Methylbenzyl)-1H-indole-3-carbaldehydeP2₁/c0.049SHELXL-2018
1-(4-Chlorophenyl) analogP-10.062WinGX/OLEX2

Table 2 : Antimicrobial Activity of Derivatives (IC₅₀, μg/mL)

DerivativeE. coliB. mycoidesC. albicans
1-(4-Nitrophenyl)-3-carbaldehyde12.525.06.25
Non-nitrated analog50.0>10025.0
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.